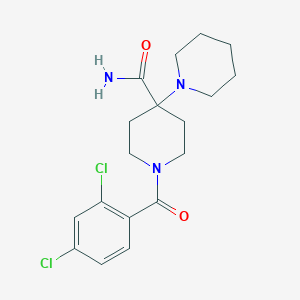
1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
Overview
Description
1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as IMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been studied for its potential applications in various fields such as cancer research, neuropharmacology, and medicinal chemistry. In cancer research, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuropharmacology, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been found to have antidepressant and anxiolytic effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In medicinal chemistry, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its ability to inhibit various enzymes such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes play a crucial role in various cellular processes such as cell cycle progression, apoptosis, and neuronal development. By inhibiting these enzymes, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can modulate these processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-tumor activities. These effects are attributed to its ability to modulate various signaling pathways such as the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Additionally, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine in lab experiments is its versatility in various fields such as cancer research and neuropharmacology. Additionally, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is its low solubility in water, which can limit its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine research, including the development of new 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine derivatives with improved pharmacological properties, the elucidation of its mechanism of action in various signaling pathways, and the exploration of its potential applications in other fields such as immunology and infectious diseases. Additionally, the development of new methods for the synthesis and purification of 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine could further enhance its potential as a research tool.
Conclusion:
In conclusion, 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a versatile and promising chemical compound that has potential applications in various fields of scientific research. Its ability to modulate various signaling pathways and exert pharmacological effects make it a valuable tool for researchers. Further research on 1-(1H-indol-3-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine and its derivatives could lead to the development of new drugs and therapies for various diseases and conditions.
properties
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-12-17(13-7-3-2-4-8-13)18(20)23(22-12)19(24)15-11-21-16-10-6-5-9-14(15)16/h2-11,21H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAOZWZNNQJLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3505824.png)



![N-(3-acetylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3505850.png)
amino]benzamide](/img/structure/B3505860.png)
![3-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3505864.png)
![2-(4-bromophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3505873.png)
![{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3505884.png)

![(4-fluorophenyl)[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3505896.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B3505910.png)
![6-chloro-2-[(2-ethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3505918.png)
![2,6-difluoro-N-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B3505923.png)